molecular formula C17H18Cl2N2O3S B288764 2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether

2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether

Cat. No. B288764
M. Wt: 401.3 g/mol
InChI Key: LMJGKRQESKFVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSP-4 is a selective neurotoxin that targets the noradrenergic system. It has been used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. DSP-4 has been shown to have a high affinity for the noradrenaline transporter, which leads to the depletion of noradrenaline stores in the brain.

Mechanism of Action

DSP-4 selectively targets the noradrenaline transporter, which leads to the depletion of noradrenaline stores in the brain. Noradrenaline is an important neurotransmitter that plays a role in various physiological processes such as attention, arousal, and stress response. Depletion of noradrenaline stores can lead to alterations in these processes.
Biochemical and physiological effects:
DSP-4 has been shown to cause a selective depletion of noradrenaline in the brain. This depletion has been associated with changes in behavior and cognition. DSP-4 has also been shown to cause alterations in the stress response and immune function.

Advantages and Limitations for Lab Experiments

The use of DSP-4 in scientific research has several advantages. It allows for the selective depletion of noradrenaline in the brain, which can be used to investigate the role of the noradrenergic system in various physiological and pathological conditions. However, there are also limitations to the use of DSP-4. It can be difficult to achieve a complete depletion of noradrenaline, and the effects of DSP-4 can vary depending on the dose and route of administration.

Future Directions

For research involving DSP-4 include investigating its role in neurodegenerative diseases and the immune system.

Synthesis Methods

DSP-4 can be synthesized through a multistep process that involves the reaction of 2,4-dichloro-5-nitrobenzenesulfonamide with 4-phenyl-1-piperazineethanol in the presence of a reducing agent. The resulting intermediate is then treated with methyl iodide to yield DSP-4.

Scientific Research Applications

DSP-4 has been used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to study the effects of noradrenaline depletion on behavior, cognition, and brain function. DSP-4 has also been used to investigate the role of the noradrenergic system in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-16-12-17(15(19)11-14(16)18)25(22,23)21-9-7-20(8-10-21)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3

InChI Key

LMJGKRQESKFVHL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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